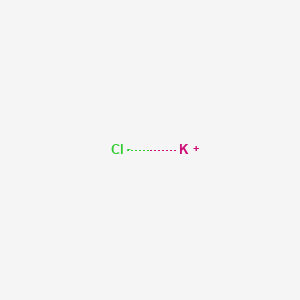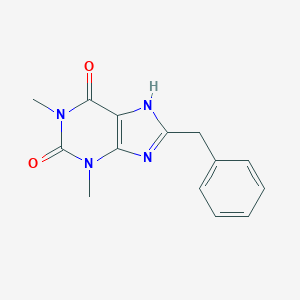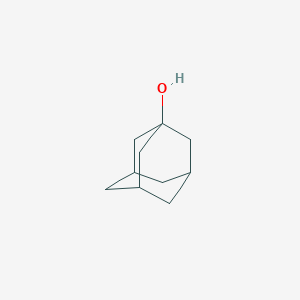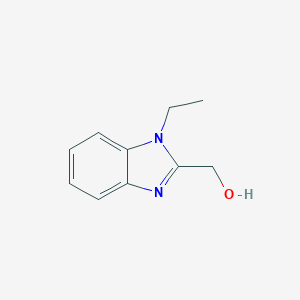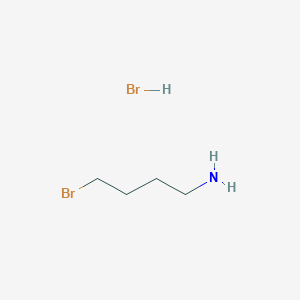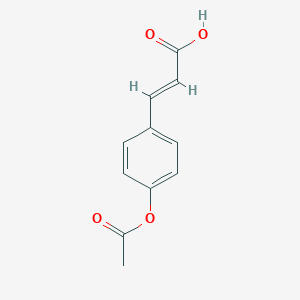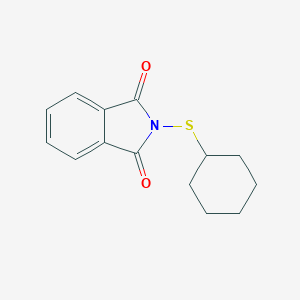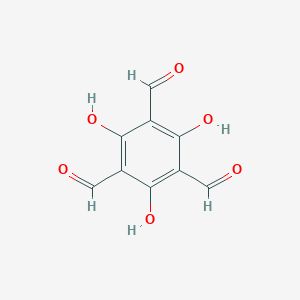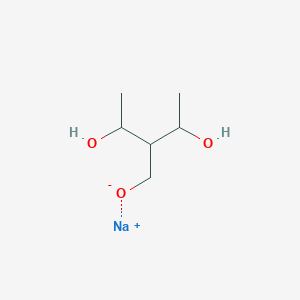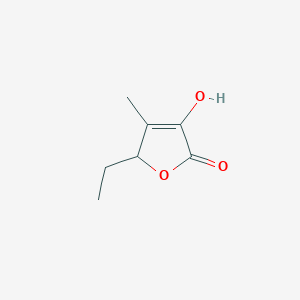![molecular formula C9H8O3S B105358 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide CAS No. 19086-79-4](/img/structure/B105358.png)
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide, also known as 7-thiapentalene dioxide, is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide is not fully understood. However, it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
7-Thiapentalene dioxide has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, as well as to decrease the expression of genes involved in cell proliferation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been found to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide. One area of interest is the development of new synthetic methods for the compound, which could potentially increase the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide and to identify its molecular targets. Finally, more research is needed to evaluate the potential of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide as a therapeutic agent in vivo.
Métodos De Síntesis
The synthesis of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide can be achieved through several methods, including the oxidation of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with m-chloroperbenzoic acid, the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with hydrogen peroxide and a catalyst, and the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with dimethyldioxirane. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 40-70%.
Aplicaciones Científicas De Investigación
7-Thiapentalene dioxide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
19086-79-4 |
|---|---|
Nombre del producto |
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide |
Fórmula molecular |
C9H8O3S |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
7,7-dioxo-7λ6-thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one |
InChI |
InChI=1S/C9H8O3S/c10-7-5-1-2-4-3(1)8(5)13(11,12)9(4)6(2)7/h1-6,8-9H |
Clave InChI |
OBQLTEGWUBVIII-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
SMILES canónico |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Sinónimos |
7-Thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one 7,7-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



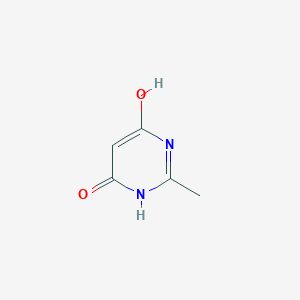
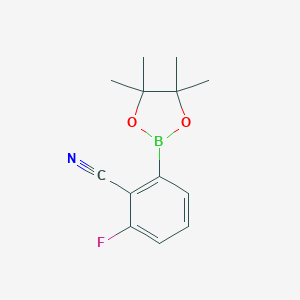
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
